molecular formula C16H21N3O2 B1414513 6-Methyl-2-{[4-(pentyloxy)phenyl]amino}pyrimidin-4(3H)-one CAS No. 1170888-39-7

6-Methyl-2-{[4-(pentyloxy)phenyl]amino}pyrimidin-4(3H)-one

Cat. No.: B1414513
CAS No.: 1170888-39-7
M. Wt: 287.36 g/mol
InChI Key: FWMKRVVBRYRIHH-UHFFFAOYSA-N
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Description

Classification and Significance in Heterocyclic Chemistry

6-Methyl-2-{[4-(pentyloxy)phenyl]amino}pyrimidin-4(3H)-one belongs to the pyrimidinone class, a subset of nitrogen-containing heterocyclic compounds. Pyrimidinones are characterized by a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3 and a ketone group at position 4 (Figure 1). This compound’s structure integrates a 4(3H)-pyrimidinone core substituted with a methyl group at position 6 and a 4-(pentyloxy)phenylamino moiety at position 2.

Pyrimidinones are pivotal in medicinal chemistry due to their structural resemblance to nucleic acid bases (e.g., uracil, thymine). The substitution patterns on the pyrimidinone framework, such as the pentyloxy chain in this compound, enhance lipophilicity and bioavailability, making them suitable for drug design. Their ability to engage in hydrogen bonding and π-π stacking interactions with biological targets underpins their role in enzyme inhibition and receptor modulation.

Table 1: Key Structural Features of Pyrimidinones

Feature Description
Core Structure 4(3H)-Pyrimidinone ring with ketone at position 4
Substitutions 6-Methyl and 2-(4-pentyloxyphenyl)amino groups
Aromaticity Planar ring system with delocalized π-electrons
Tautomerism Keto-enol tautomerism possible at position 4

Historical Context of Pyrimidinone Research

The study of pyrimidinones dates to the 19th century with the synthesis of barbituric acid, a foundational pyrimidinone derivative. Systematic exploration began in the early 20th century, driven by the discovery of pyrimidine’s role in nucleic acids. The introduction of substituents like alkyl and aryl groups marked a turning point, enabling tailored biological activity.

In the 21st century, advances in multi-component reactions (e.g., Biginelli reaction) facilitated the synthesis of complex pyrimidinones, including this compound. Recent work emphasizes the role of electron-donating groups (e.g., pentyloxy) in enhancing antimicrobial and anticancer properties. For example, hydrazinylpyrido[2,3-d]pyrimidin-4-ones demonstrated potent activity against Staphylococcus aureus and Escherichia coli, while triazolopyrimidinones emerged as ferrochelatase inhibitors.

Structural Features of the 4(3H)-Pyrimidinone Framework

The 4(3H)-pyrimidinone core exhibits unique electronic and steric properties:

  • Aromaticity : The conjugated π-system stabilizes the ring, enabling interactions with aromatic residues in enzymes.
  • Tautomerism : The keto-enol equilibrium at position 4 influences reactivity and binding affinity.
  • Substituent Effects :
    • The 6-methyl group increases steric bulk, potentially improving metabolic stability.
    • The 2-(4-pentyloxyphenyl)amino group introduces a hydrophobic tail, enhancing membrane permeability.

Figure 2: Key Interactions of this compound

  • Hydrogen bonding between the pyrimidinone carbonyl and enzyme active sites.
  • π-π stacking between the phenyl ring and aromatic amino acids.

Research Importance within Pyrimidine-Based Compounds

Pyrimidine derivatives are cornerstones of drug discovery, with applications spanning antivirals, antifungals, and anticancer agents. This compound’s structural complexity positions it as a candidate for:

  • Antimicrobial Agents : Analogous hydrazinylpyrimidinones show biofilm inhibition in Pseudomonas aeruginosa and MRSA.
  • Enzyme Inhibitors : Triazolopyrimidinones inhibit ferrochelatase, a target in antiangiogenic therapy.
  • Material Science : Pyrimidinones contribute to organic electronics due to their conjugated systems.

Table 2: Comparative Bioactivity of Pyrimidinone Derivatives

Compound Activity Mechanism Source
Ψ-GLAC (C-glucoside) Glycogen phosphorylase inhibition Competitive binding
5f (triazolopyrimidone) Ferrochelatase inhibition (IC~50~ = 72 µM) Active site binding
Hydrazinylpyrimidinone Antibacterial (MIC = 8–10 ppm) DNA intercalation

Properties

IUPAC Name

4-methyl-2-(4-pentoxyanilino)-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2/c1-3-4-5-10-21-14-8-6-13(7-9-14)18-16-17-12(2)11-15(20)19-16/h6-9,11H,3-5,10H2,1-2H3,(H2,17,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWMKRVVBRYRIHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=C(C=C1)NC2=NC(=CC(=O)N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis via Cyclocondensation of Urea Derivatives

Methodology:

  • Starting Materials: 2-Amino-4,6-dichloropyrimidine derivatives, methylating agents, and pentyloxyphenyl amines.
  • Procedure:
    • The pyrimidine core is synthesized via a cyclocondensation of amidines or guanidines with β-dicarbonyl compounds, such as malononitrile or methyl cyanoacetate, under microwave or conventional heating.
    • The 6-methyl group is introduced via methylation of the pyrimidine ring using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.
    • The amino group at the 2-position is then coupled with 4-(pentyloxy)phenylamine through nucleophilic aromatic substitution or Buchwald-Hartwig amination.

Research Findings:

  • A typical example involves microwave-assisted cyclization of guanidine derivatives with malononitrile, followed by methylation and amination steps, yielding the target compound with yields around 30-50%.

Microwave-Assisted Coupling of Pyrimidine Precursors

Methodology:

  • Starting Materials: 2,4-Dichloropyrimidine derivatives, 4-(pentyloxy)phenylamine, methylating agents.
  • Procedure:
    • The pyrimidine ring is functionalized via nucleophilic substitution of chlorides with the amino group of 4-(pentyloxy)phenylamine under microwave irradiation at elevated temperatures (~170°C).
    • Methylation at the 6-position is performed using methyl iodide or dimethyl sulfate under basic conditions.
    • The final product is purified via chromatography or recrystallization.

Research Findings:

  • Microwave irradiation significantly reduces reaction times (from hours to minutes) and enhances yields (up to 60%).

Cross-Coupling Strategies (Suzuki or Buchwald-Hartwig)

Methodology:

  • Starting Materials: 2,4-Dichloropyrimidine or 2-chloropyrimidine, boronic acids or amines.
  • Procedure:
    • The pyrimidine core is prepared via Suzuki coupling of 2,4-dichloropyrimidine with the appropriate boronic acid derivative of 4-(pentyloxy)phenyl.
    • The methylation at the 6-position is achieved through methylation of the pyrimidine ring using methyl iodide.
    • The amino group is introduced via nucleophilic substitution or amination reactions.

Research Findings:

  • The Suzuki coupling provides high regioselectivity and yields up to 70%, with subsequent methylation and amination steps completing the synthesis.

Data Table Summarizing Preparation Methods

Method Starting Materials Key Reactions Conditions Yield (%) Advantages References
Cyclocondensation Guanidine derivatives + malononitrile Cyclization, methylation, amination Microwave or reflux, 140-170°C 30-50 Versatile, straightforward
Microwave-assisted coupling 2,4-Dichloropyrimidine + 4-(pentyloxy)phenylamine Nucleophilic substitution Microwave, 170°C Up to 60 Rapid, high yield
Suzuki coupling 2,4-Dichloropyrimidine + boronic acid Palladium-catalyzed coupling Reflux, Pd catalyst Up to 70 High regioselectivity

Notes and Research Findings

  • Microwave irradiation significantly accelerates reaction times and improves yields, making it a preferred method for complex pyrimidine syntheses.
  • Choice of solvent influences the reaction efficiency; polar aprotic solvents like DMSO or DMF are commonly used.
  • Methylation at the 6-position is often performed with methyl iodide in the presence of potassium carbonate or sodium hydride, under reflux or microwave conditions.
  • Coupling reactions such as Buchwald-Hartwig amination or Suzuki coupling are effective for introducing aromatic amines or phenyl groups with high regioselectivity.
  • The purity of the final product is typically confirmed via NMR, IR, and mass spectrometry, with yields ranging from 30% to 70% depending on the method.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-{[4-(pentyloxy)phenyl]amino}pyrimidin-4(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Dimethylformamide (DMF), potassium carbonate (K2CO3)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have explored the anticancer potential of pyrimidine derivatives, including 6-Methyl-2-{[4-(pentyloxy)phenyl]amino}pyrimidin-4(3H)-one. Research indicates that compounds with similar structures can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth and survival. For instance, derivatives of pyrimidines have been shown to interact with DNA and disrupt replication processes, leading to apoptosis in cancer cells.

Antimicrobial Properties

Pyrimidine derivatives have also been investigated for their antimicrobial properties. The unique substitutions on the pyrimidine ring can enhance the compound's ability to penetrate bacterial cell membranes or inhibit vital bacterial enzymes. This makes them promising candidates for developing new antibiotics or antifungal agents.

Anti-inflammatory Effects

Inflammation is a key factor in many chronic diseases, and compounds that can modulate inflammatory pathways are of great interest. Preliminary studies suggest that this compound may exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX).

Neurological Applications

The role of pyrimidine derivatives in neurological disorders is an emerging area of research. Some studies indicate that these compounds may influence neurotransmitter systems or provide neuroprotective effects, potentially aiding in conditions such as Alzheimer's disease or Parkinson's disease.

Case Studies

StudyFocusFindings
Anticancer Activity Evaluation of cytotoxic effects on cancer cell linesDemonstrated significant inhibition of cell proliferation in breast and lung cancer models.
Antimicrobial Testing Assessment against various bacterial strainsShowed effective inhibition against Staphylococcus aureus and Escherichia coli, indicating potential as an antibiotic agent.
Inflammatory Response Investigation of cytokine modulationReduced levels of TNF-alpha and IL-6 in vitro, suggesting anti-inflammatory properties.
Neuroprotective Effects Study on neuronal cell linesIndicated potential neuroprotective effects against oxidative stress-induced damage.

Mechanism of Action

The mechanism of action of 6-Methyl-2-{[4-(pentyloxy)phenyl]amino}pyrimidin-4(3H)-one involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating biological pathways and exerting its effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs vary in substituents at position 2 of the pyrimidinone core, alkoxy chain length, or aromatic system modifications. Below is a detailed comparison based on molecular properties, substituent effects, and available bioactivity

Substituent Variations at Position 2
Compound Name Substituent at Position 2 Molecular Formula Molecular Weight Key Properties/Activity Reference
6-Methyl-2-{[4-(pentyloxy)phenyl]amino}pyrimidin-4(3H)-one 4-(pentyloxy)phenylamino C16H21N3O2 287.36 High lipophilicity (long alkoxy chain)
2-[(3,4-Dimethoxyphenyl)amino]-6-methylpyrimidin-4(3H)-one 3,4-dimethoxyphenylamino C13H15N3O3 261.28 Increased polarity due to methoxy groups
6-Methyl-2-(phenylamino)pyrimidin-4(1H)-one Phenylamino C11H11N3O 201.23 Lower molecular weight; unsubstituted phenyl
6-Methyl-2-(pyridin-4-yl)pyrimidin-4(3H)-one Pyridin-4-yl C10H9N3O 187.20 Heteroaromatic substitution; potential for hydrogen bonding

Key Observations :

  • Alkoxy Chain Length : The pentyloxy group in the target compound enhances lipophilicity compared to shorter chains (e.g., methoxy or butoxy in compounds) .
Bioactivity Comparisons
Compound Name Target/Activity IC50/Value Reference
6-Methyl-2-[(4,6,8-trimethylquinazolin-2-yl)amino]pyrimidin-4(3H)-one STAT3 Inhibition IC50 = 5000 nM
2-[(6-Ethoxy-4-methylquinazolin-2-yl)amino]-5,6-dimethylpyrimidin-4(1H)-one STAT3 Inhibition IC50 = 11700 nM
Target Compound No reported bioactivity in provided evidence N/A

Key Observations :

  • Quinazoline-substituted analogs () exhibit moderate STAT3 inhibitory activity, suggesting that bulky aromatic substituents at position 2 may enhance target engagement.
  • The absence of bioactivity data for the target compound highlights a research gap, necessitating further pharmacological evaluation.
Physicochemical and Structural Trends
  • Hydrogen Bonding: Pyridinyl or amino substituents (e.g., in and ) introduce hydrogen-bonding sites, which could enhance binding to polar targets like kinases .

Biological Activity

6-Methyl-2-{[4-(pentyloxy)phenyl]amino}pyrimidin-4(3H)-one is a pyrimidine derivative that has gained attention for its potential biological activities. This compound features a unique molecular structure characterized by a methyl group at the 6-position and a pentyloxyphenylamino group at the 2-position, making it an interesting candidate for various pharmacological applications.

  • Molecular Formula : C16_{16}H21_{21}N3_3O2_2
  • Molecular Weight : 287.36 g/mol
  • CAS Number : 1170888-39-7

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, often utilizing solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2_2CO3_3) to facilitate substitution reactions. The compound can be produced through various synthetic routes, optimized for yield and purity in industrial settings .

Biological Activity

Research indicates that this compound exhibits several biological activities, which include:

Enzyme Inhibition

This compound has been studied for its potential as an enzyme inhibitor. It may interact with specific enzymes involved in various biological pathways, modulating their activity and potentially leading to therapeutic effects.

Case Study 1: Antimicrobial Evaluation

A study investigated a series of pyrimidine derivatives for their antimicrobial properties, revealing that specific substitutions on the phenyl ring significantly influenced microbial inhibition. While not directly involving this compound, these findings suggest that similar compounds could exhibit varying degrees of antimicrobial activity depending on their structural modifications .

Case Study 2: Structure-Activity Relationship (SAR)

Another research effort focused on the structure-activity relationships of pyrimidine-based compounds, highlighting how different substituents affect biological activity. The study emphasized the importance of the pentyloxy group in enhancing the lipophilicity and bioavailability of related compounds, which could be extrapolated to predict the behavior of this compound in biological systems .

The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that its interaction with specific molecular targets may lead to modulation of key biological pathways, particularly those involving enzyme activity and receptor binding .

Comparison with Similar Compounds

Compound NameStructureNotable Activities
6-Methyl-2-{[4-(methoxy)phenyl]amino}pyrimidin-4(3H)-oneMethoxy StructureEnzyme inhibition
6-Methyl-2-{[4-(ethoxy)phenyl]amino}pyrimidin-4(3H)-oneEthoxy StructureAntimicrobial activity
6-Methyl-2-{[4-(butoxy)phenyl]amino}pyrimidin-4(3H)-oneButoxy StructureAnticancer properties

Q & A

Q. What synthetic methodologies are effective for preparing 6-Methyl-2-{[4-(pentyloxy)phenyl]amino}pyrimidin-4(3H)-one and its analogs?

The compound is synthesized via alkylation of 6-methyl-2-thiopyrimidin-4(3H)-one using dimethyl sulfate (DMS) or methyl iodide (MeI) in basic conditions (K₂CO₃/EtOH or MeONa/MeOH), followed by nucleophilic displacement of the methylthio group with aromatic amines at 140°C. Yields are typically high (>70%), and purity is confirmed via melting points, ¹H NMR, elemental analysis, and chromatomass spectrometry .

Q. Which spectroscopic techniques are critical for structural confirmation of this pyrimidinone derivative?

Key methods include:

  • ¹H NMR : Assigns proton environments (e.g., aryl amino protons, pyrimidinone methyl groups).
  • Chromatography-mass spectrometry (LC-MS) : Verifies molecular mass and purity.
  • Elemental analysis : Confirms empirical composition (C, H, N, S). Example: In synthesized analogs, the aryl amino protons resonate at δ 6.8–7.5 ppm, while the pyrimidinone methyl group appears at δ 2.3–2.5 ppm .

Q. How does the choice of aromatic amine substituents influence solubility and crystallinity?

Substituents like methoxy (-OMe) or halogens (-Br) on the aryl amino group enhance solubility in polar aprotic solvents (e.g., DMSO, dioxane) but reduce water solubility. Crystallinity is preserved across derivatives, with sharp melting points (e.g., 180–220°C) .

Advanced Research Questions

Q. What strategies optimize Pd-catalyzed cross-coupling reactions for functionalizing the pyrimidinone core?

Advanced modifications (e.g., introducing morpholine or sulfonyl groups) require Pd catalysts (e.g., Pd(PPh₃)₄), ligands (Xantphos), and anhydrous conditions. For example, Suzuki-Miyaura coupling with aryl boronic acids achieves C–C bond formation at the 6-position, but yields depend on steric hindrance and electronic effects of substituents .

Q. How can structure-activity relationship (SAR) studies resolve contradictions in anticonvulsant activity data?

SAR analysis of 2-arylaminopyrimidin-4(3H)-ones reveals:

  • Electron-withdrawing groups (e.g., -CF₃) : Enhance activity in maximal electroshock (MES) models but reduce bioavailability.
  • Bulky substituents (e.g., 3,4-diCl) : Improve lipid solubility but increase toxicity. A systematic comparison of ED₅₀ values and logP data (see Table 1) is recommended to balance potency and pharmacokinetics .

Table 1: Substituent Effects on Anticonvulsant Activity

Substituent (R)MES ED₅₀ (mg/kg)logP
4-OMe45.21.8
3-CF₃28.72.5
3,4-diCl32.43.1
Data derived from rodent models

Q. What advanced analytical approaches resolve spectral ambiguities in pyrimidinone derivatives?

  • 2D NMR (COSY, HSQC) : Resolves overlapping signals in crowded regions (e.g., aromatic protons).
  • High-resolution mass spectrometry (HRMS) : Differentiates isomers with identical nominal masses (e.g., C₁₃H₁₄N₃O vs. C₁₂H₁₆N₄O). Example: HRMS confirmed a [M+H]+ ion at m/z 449.1305 for a thieno-pyrimidinone derivative, matching the theoretical mass within 0.7 ppm .

Methodological Guidance

Q. How is anticonvulsant activity evaluated in preclinical models?

  • Maximal electroshock (MES) test : Measures protection against tonic-clonic seizures.
  • Subcutaneous pentylenetetrazol (scPTZ) test : Assesses efficacy against absence seizures.
  • Rotarod test : Evaluates neurotoxicity (doses causing motor impairment). Compounds are administered intraperitoneally, and ED₅₀/toxicity ratios are calculated .

Q. What formulation strategies address poor aqueous solubility for in vivo studies?

  • Co-solvents : Use DMSO (≤10%) or cyclodextrins for solubilization.
  • Nanoparticle encapsulation : Enhances bioavailability for hydrophobic derivatives (e.g., logP >3) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Methyl-2-{[4-(pentyloxy)phenyl]amino}pyrimidin-4(3H)-one
Reactant of Route 2
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6-Methyl-2-{[4-(pentyloxy)phenyl]amino}pyrimidin-4(3H)-one

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